[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] 2-(4-hydroxyphenyl)-N-sulfooxyethanimidothioate [(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] 2-(4-hydroxyphenyl)-N-sulfooxyethanimidothioate Sinalbin is a natural product found in Sinapis alba, Crambe koktebelica, and other organisms with data available.
Brand Name: Vulcanchem
CAS No.: 20196-67-2
VCID: VC21335348
InChI: InChI=1S/C14H19NO10S2/c16-6-9-11(18)12(19)13(20)14(24-9)26-10(15-25-27(21,22)23)5-7-1-3-8(17)4-2-7/h1-4,9,11-14,16-20H,5-6H2,(H,21,22,23)
SMILES: C1=CC(=CC=C1CC(=NOS(=O)(=O)O)SC2C(C(C(C(O2)CO)O)O)O)O
Molecular Formula: C14H19NO10S2
Molecular Weight: 425.4 g/mol

[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] 2-(4-hydroxyphenyl)-N-sulfooxyethanimidothioate

CAS No.: 20196-67-2

Cat. No.: VC21335348

Molecular Formula: C14H19NO10S2

Molecular Weight: 425.4 g/mol

* For research use only. Not for human or veterinary use.

[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] 2-(4-hydroxyphenyl)-N-sulfooxyethanimidothioate - 20196-67-2

Specification

CAS No. 20196-67-2
Molecular Formula C14H19NO10S2
Molecular Weight 425.4 g/mol
IUPAC Name [3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] 2-(4-hydroxyphenyl)-N-sulfooxyethanimidothioate
Standard InChI InChI=1S/C14H19NO10S2/c16-6-9-11(18)12(19)13(20)14(24-9)26-10(15-25-27(21,22)23)5-7-1-3-8(17)4-2-7/h1-4,9,11-14,16-20H,5-6H2,(H,21,22,23)
Standard InChI Key WWBNBPSEKLOHJU-UHFFFAOYSA-N
Isomeric SMILES C1=CC(=CC=C1CC(=NOS(=O)(=O)O)S[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)O
SMILES C1=CC(=CC=C1CC(=NOS(=O)(=O)O)SC2C(C(C(C(O2)CO)O)O)O)O
Canonical SMILES C1=CC(=CC=C1CC(=NOS(=O)(=O)O)SC2C(C(C(C(O2)CO)O)O)O)O
Melting Point 191 - 192 °C

Introduction

Chemical Structure and Properties

Sinalbin, also known as p-hydroxybenzyl glucosinolate or glucosinalbin, is a sulfur-containing glycoside belonging to the glucosinolate family. This compound features a complex chemical structure with specific stereochemistry as indicated in its IUPAC name. The molecule consists of a thioglucose moiety linked to a hydroxybenzyl group through a sulfur atom, with additional functional groups contributing to its unique properties and biological activities.

Physical and Chemical Properties

Sinalbin exhibits distinctive physical and chemical characteristics that define its behavior in biological systems and analytical processes. The compound possesses a molecular formula of C14H19NO10S2 and a molecular weight of 425.4 g/mol . Various chemical identifiers and structural representations provide comprehensive characterization of this compound, as summarized in Table 1.

Table 1: Chemical Identifiers and Properties of Sinalbin

ParameterValue
Common NameSinalbin
IUPAC Name[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] 2-(4-hydroxyphenyl)-N-sulfooxyethanimidothioate
CAS Numbers19253-84-0, 20196-67-2
Molecular FormulaC14H19NO10S2
Molecular Weight425.4 g/mol
SMILESC1=CC(=CC=C1CC(=NOS(=O)(=O)O)SC2C(C(C(C(O2)CO)O)O)O)O
InChIInChI=1S/C14H19NO10S2/c16-6-9-11(18)12(19)13(20)14(24-9)26-10(15-25-27(21,22)23)5-7-1-3-8(17)4-2-7/h1-4,9,11-14,16-20H,5-6H2,(H,21,22,23)
InChIKeyWWBNBPSEKLOHJU-UHFFFAOYSA-N

The chemical structure of sinalbin features a glucose molecule bound to a hydroxybenzyl group through a thioglucose linkage . This unique structure contributes to sinalbin's characteristic properties, including its stability, reactivity, and biological activities. The compound's stereochemistry, as defined in its IUPAC name, plays a crucial role in its three-dimensional structure and influences its interactions with biological molecules.

Natural Occurrence and Distribution

Sinalbin occurs naturally in various plant species, predominantly within the Brassicaceae family. This compound serves specific functions within plants and exhibits characteristic distribution patterns across different plant tissues and species.

Plant Sources

Table 2: Major Plant Sources of Sinalbin

Plant SpeciesCommon NamePlant PartRelative Concentration
Sinapis albaWhite mustardSeedsHigh
Crambe koktebelica-Various tissuesPresent
Various BrassicaceaeCruciferous vegetablesVarious tissuesVariable

Biological Role in Plants

In plants, sinalbin serves as a defense mechanism against herbivores, pathogens, and environmental stressors . When plant tissues undergo damage, the enzyme myrosinase catalyzes the hydrolysis of sinalbin, resulting in the release of volatile compounds including isothiocyanates, nitriles, and thiocyanates. These compounds function as deterrents against herbivores and provide protection against microbial infections, demonstrating the evolutionary significance of sinalbin in plant survival strategies.

The concentration of sinalbin varies across different plant tissues and developmental stages, reflecting its adaptive role in plant defense. Typically, higher concentrations appear in reproductive tissues such as seeds, providing enhanced protection for these vital plant structures against potential predators and environmental challenges.

Biosynthesis and Metabolism

Biosynthetic Pathway

Sinalbin biosynthesis follows the general glucosinolate biosynthetic pathway, which involves multiple enzymatic reactions across three main stages: amino acid chain elongation, core structure formation, and secondary modifications. The process begins with the amino acid phenylalanine, which undergoes various transformations to eventually form the functional glucosinolate structure. The specific enzymes involved in this pathway demonstrate remarkable substrate specificity, leading to the precise stereochemistry observed in the final sinalbin molecule.

Metabolism and Degradation

When plant tissues experience damage, sinalbin undergoes enzymatic hydrolysis catalyzed by myrosinase (thioglucoside glucohydrolase) . This reaction produces several bioactive compounds, primarily benzyl isothiocyanate derivatives, which exhibit significant biological activities. The degradation products of sinalbin contribute to the characteristic pungent aroma and flavor associated with mustard and other cruciferous vegetables, serving as important sensory attributes in culinary applications.

Table 3: Key Enzymes in Sinalbin Metabolism

EnzymeFunctionProductsBiological Significance
MyrosinaseHydrolysis of thioglucoside bondBenzyl isothiocyanateAntimicrobial activity
Epithiospecifier proteinModifies degradation pathwayEpithionitrilesModified biological activity
Nitrile-specifier proteinDirects formation of nitrilesNitrilesAlternative defense compounds

The metabolism of sinalbin is influenced by various factors including pH, temperature, and the presence of cofactors such as ascorbic acid . These factors can significantly alter the profile of degradation products and consequently affect the biological activities associated with sinalbin consumption.

Biological Activities and Health Effects

Sinalbin and its degradation products demonstrate diverse biological activities with potential implications for human health and therapeutic applications. These activities span antimicrobial, antioxidant, anti-inflammatory, and anticancer properties, positioning sinalbin as a compound of significant interest in biomedical research.

Antimicrobial Properties

Sinalbin exhibits potent antimicrobial activity against various pathogens, including bacteria and fungi . The isothiocyanates generated from sinalbin hydrolysis disrupt microbial cell membranes and interfere with essential metabolic processes, resulting in growth inhibition or cell death. Research demonstrates the effectiveness of sinalbin-derived compounds against foodborne pathogens, suggesting potential applications in food preservation and safety.

Anticancer Effects

Studies investigating the anticancer properties of sinalbin have revealed promising results across various cancer cell lines. Research by Pagnotta et al. (2018) demonstrated significant antiproliferative effects of Sinapis alba extracts, which contain high concentrations of sinalbin, on both HCT 116 and HT-29 cancer cell lines . Experimental data from this study indicated that pure sinalbin exhibited antiproliferative activity, although at lower potency than the complete extract, suggesting potential synergistic effects with other plant compounds.

Table 4: Antiproliferative Activity of Sinalbin on Cancer Cell Lines

Cell LineCancer TypeIC50 ValueNotes
HCT 116Colorectal cancer33.69 ± 1.11 μg/mLCorresponding to 189.83 μg/mL of S. alba extract
HT-29Colorectal cancer54.10 ± 1.06 μg/mLCorresponding to 305.65 μg/mL of S. alba extract

The anticancer mechanisms of sinalbin involve multiple pathways, including cell cycle arrest, apoptosis induction, and modulation of cell signaling cascades. The compound's ability to selectively target cancer cells while exhibiting minimal toxicity to normal cells enhances its potential as a chemotherapeutic agent or adjuvant in cancer treatment strategies.

Anti-inflammatory and Antioxidant Activities

Sinalbin demonstrates significant anti-inflammatory and antioxidant properties, contributing to its potential role in preventing chronic inflammatory conditions. The compound's ability to modulate inflammatory signaling pathways and neutralize reactive oxygen species provides a molecular basis for its protective effects against oxidative stress-related diseases . These activities position sinalbin as a compound of interest in the development of functional foods and nutraceuticals targeting inflammatory disorders and oxidative stress-related conditions.

Analytical Methods for Detection and Quantification

Various analytical techniques enable the detection, identification, and quantification of sinalbin in plant materials, biological samples, and commercial products. These methods vary in sensitivity, specificity, and technical requirements, providing researchers with multiple options for sinalbin analysis.

Extraction Techniques

Efficient extraction represents a critical step in sinalbin analysis, significantly influencing the accuracy and reliability of subsequent quantification. Common extraction methods include solvent extraction using methanol, ethanol, or water mixtures, often combined with techniques such as sonication or heating to enhance extraction efficiency . The extraction conditions, including solvent composition, temperature, and duration, require careful optimization to maximize sinalbin recovery while minimizing degradation.

Table 5: Comparison of Extraction Methods for Sinalbin

Extraction MethodSolvent SystemAdvantagesLimitations
Hot methanol extraction70-80% methanolHigh extraction efficiencyPotential thermal degradation
Ultrasound-assisted extractionEthanol/water (8:2)Better yields, shorter timeEquipment requirements
Cold extractionWater/methanol mixturesPreserves enzymatic activityLower extraction efficiency

Research by Hartley et al. demonstrated that an ethanol/water (8:2) mixture provided optimal yields for extracting glucosinolates, including sinalbin, from plant materials . This extraction method balanced efficiency with preservation of compound integrity, making it suitable for various analytical applications.

Chromatographic Analysis

High-Performance Liquid Chromatography (HPLC) represents the most widely used technique for sinalbin analysis, offering excellent resolution, sensitivity, and versatility. Typical HPLC methods for sinalbin employ reverse-phase columns with UV detection at wavelengths around 229 nm, corresponding to the compound's absorption maximum . Mobile phases often consist of mixtures containing tetrabutylammonium bromide (TBA) and acetonitrile, with gradient elution programs optimized for separation from other glucosinolates.

Mass spectrometry (MS) coupled with HPLC provides enhanced selectivity and sensitivity, enabling accurate identification and quantification of sinalbin in complex matrices. The characteristic fragmentation patterns observed in MS analysis serve as valuable diagnostic tools for confirming sinalbin identity, particularly in samples containing multiple glucosinolates or interfering compounds.

Applications in Food Science and Nutrition

Nutritional Value and Dietary Intake

Current Research and Future Perspectives

Current research on sinalbin spans diverse fields including chemistry, biochemistry, food science, nutrition, and medicine. Ongoing investigations focus on elucidating sinalbin's precise mechanisms of action, optimizing analytical methods, exploring novel applications, and assessing potential therapeutic uses.

Emerging Applications

Recent advances in sinalbin research have expanded its potential applications beyond traditional uses. The compound's biological activities support its development as a natural antimicrobial agent, cancer chemopreventive agent, and functional food ingredient. Additionally, sinalbin's pharmacological properties suggest potential applications in pharmaceutical formulations targeting specific health conditions.

Challenges and Future Directions

Despite significant progress in sinalbin research, several challenges remain, including standardization of analytical methods, optimization of extraction protocols, and comprehensive assessment of bioavailability and metabolism in humans. Future research directions might include:

  • Development of improved analytical methods with enhanced sensitivity and specificity

  • Investigation of sinalbin's effects on gut microbiota and implications for human health

  • Clinical studies evaluating sinalbin's therapeutic potential in various health conditions

  • Exploration of sustainable production methods for sinalbin and derivatives

  • Assessment of potential synergistic effects with other bioactive compounds

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator